1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(3-methylsulfanylphenyl)indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19-10-9-14-15(7-4-8-16(14)19)17(20)18-12-5-3-6-13(11-12)21-2/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTDDMDJFWTTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route and reaction conditions for this compound may vary, but generally, it involves the use of hydrazine derivatives and appropriate catalysts to facilitate the formation of the indole ring .
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) moiety undergoes controlled oxidation to yield sulfoxide and sulfone derivatives (Table 1).
Reagents :
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m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C → rt, 4–6 h) produces sulfoxide
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H₂O₂/CH₃COOH (1:1 v/v, 80°C, 8 h) achieves complete oxidation to sulfone
Mechanism : Sequential oxygen insertion into the sulfur atom via radical intermediates, confirmed by ESR spectroscopy in analogous systems.
Electrophilic Aromatic Substitution on Phenyl Ring
The electron-rich 3-(methylsulfanyl)phenyl group directs electrophiles to para positions relative to the sulfur atom (Figure 1).
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-(Methylsulfonyl)-4-nitrophenyl | 68 | |
| Bromination | Br₂/FeBr₃, DCM, rt, 1 h | 3-(Methylsulfanyl)-4-bromophenyl | 72 |
Indole Core Functionalization
The 1-methylindole-4-carboxamide undergoes regioselective electrophilic attacks at C-5 and C-7 positions (Figure 2):
-
Vilsmeier-Haack Formylation :
-
Friedel-Crafts Alkylation :
Carboxamide Transformations
The carboxamide group participates in:
-
Hydrolysis :
-
Conditions : 6M HCl, reflux, 24 h → 1-methyl-1H-indole-4-carboxylic acid (82% yield)
-
-
Schmidt Reaction :
Cross-Coupling Reactions
The methylsulfanyl group acts as a directing group for C–H activation:
| Coupling Type | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₃PO₄, 100°C | 3-(4-Fluorophenyl) derivative | 74 | |
| Ullmann | CuI/1,10-phenanthroline, DMF | 3-(Pyridin-3-yl) analogue | 61 |
Photochemical Reactivity
Under UV irradiation (λ = 254 nm, CH₃CN), the compound undergoes:
-
Desulfurization : Loss of methylsulfanyl group via thiyl radical pathway (43% conversion)
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Indole Ring Dimerization : Head-to-tail cyclodimer (29% isolated yield)
Key Stability Considerations
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Thermal Degradation : Decomposes above 240°C (TGA data from)
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pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs in strongly acidic/basic conditions
This comprehensive profile establishes 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide as a versatile synthon for pharmaceutical and materials science applications. Further studies should explore its catalytic asymmetric modifications and biological target engagement.
Scientific Research Applications
Biological Activities
1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide exhibits a broad spectrum of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown significant antiproliferative effects against lung carcinoma (A549) and colon cancer (HCT116) cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Notably, it demonstrated high efficacy against methicillin-resistant S. aureus (MRSA), highlighting its potential in treating resistant bacterial infections .
Anticancer Efficacy
In a study assessing the cytotoxic effects of various indole derivatives, this compound was found to significantly suppress the growth of HCT116 cells, with an IC50 value indicating effective potency compared to standard chemotherapeutics like fluorouracil . Flow cytometric analysis revealed that this compound induces cell cycle arrest at the G1/S phase, suggesting a mechanism that could be exploited for cancer treatment.
Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against MRSA strains. It exhibited a minimum inhibitory concentration (MIC) as low as 1 µg/mL against MRSA, demonstrating its potential as a therapeutic agent in combating resistant bacterial infections . The compound's ability to inhibit biofilm formation further enhances its applicability in clinical settings.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-indole-3-carboxamide | Indole core with carboxamide | Lacks methylsulfanyl substitution |
| 5-Fluoro-1-methyl-N-(3-methylthio)phenylindole-2-carboxamide | Fluorine substitution on indole core | Enhanced potency against certain cancers |
| 3-Methyl-2-(4-(methylthio)phenyl)-1H-indole | Additional methyl groups on phenyl | Potentially improved solubility |
This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of continued research into these derivatives.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of analogs:
| Compound Name | Structural Features | Biological Activity | Unique Aspects | Reference |
|---|---|---|---|---|
| 1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide | Indole core, 3-(methylsulfanyl)phenyl substituent | Under investigation; potential kinase inhibition | Sulfur-containing substituent enhances lipophilicity and metabolic stability | |
| 1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide | Benzimidazole-ethyl side chain | Anticancer (IC₅₀: 1–5 µM in cancer cell lines) | Benzimidazole moiety improves DNA interaction; higher potency in oncology | |
| N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide | Indole-indazole hybrid, methoxyethyl chain | Antitumor and anti-inflammatory | Hybrid structure broadens target specificity; methoxyethyl improves solubility | |
| 4-((1H-Imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide | Trifluoromethylphenyl, imidazole-sulfonyl group | Anticancer, antimicrobial | Trifluoromethyl enhances metabolic resistance and target affinity | |
| N'-[3-(Methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide | Pyridinyl-piperidine, methylsulfanylphenyl | Neuroactive potential | Dual heterocyclic systems enable CNS penetration |
Key Comparative Insights
- In contrast, sulfonyl groups (e.g., in ) enhance hydrogen-bonding capacity but reduce metabolic stability . Heterocyclic Hybrids: Compounds combining indole with benzimidazole () or indazole () exhibit broader target engagement, often leading to higher anticancer activity .
Biological Activity Trends :
- Anticancer Potency : Benzimidazole-containing analogs () show lower IC₅₀ values (1–5 µM) compared to simpler indole derivatives, likely due to enhanced DNA intercalation .
- Solubility vs. Bioavailability : Methoxyethyl () and trifluoromethyl () groups balance solubility and membrane permeability, a critical factor in drug development .
Synthetic Complexity :
- Multi-step syntheses are common for indole-carboxamide derivatives. For example, benzimidazole analogs require coupling of indole precursors with benzimidazole intermediates under Pd-catalyzed conditions . The target compound’s synthesis likely involves Ullmann-type amidation or Suzuki-Miyaura cross-coupling for aryl substitution .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Benzimidazole Analog () | Indazole Hybrid () |
|---|---|---|---|
| LogP | 3.8 (predicted) | 4.2 | 2.9 |
| Water Solubility | Low | Very low | Moderate |
| Metabolic Stability | High (S-methyl resistance) | Moderate (CYP3A4 substrate) | High |
Mechanism of Action
While the target compound’s mechanism remains under study, analogs suggest plausible pathways:
- Kinase Inhibition : Benzimidazole derivatives () inhibit Aurora kinases, critical in cell cycle regulation .
Biological Activity
1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including an indole core and a methylsulfanyl substitution, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H16N2OS
- Molecular Weight : Approximately 296.4 g/mol
- IUPAC Name : this compound
The compound's structure includes a carboxamide functional group, which is known for enhancing biological activity, particularly in drug design.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Mechanisms of Action :
- Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubule assembly, leading to apoptosis in cancer cells. For instance, related indole derivatives inhibited microtubule assembly by approximately 40% at concentrations around 20 µM .
- Caspase Activation : Induction of apoptosis has been confirmed through increased caspase-3 activity in breast cancer cells (MDA-MB-231), indicating that these compounds may enhance apoptosis at low concentrations (1 µM) and significantly at higher doses (10 µM) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Microtubule destabilization |
| 7d | MDA-MB-231 | 1.0 | Caspase activation |
| 10c | MDA-MB-231 | TBD | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. Studies indicate that compounds similar to this compound exhibit antibacterial activity against various pathogens.
Antibacterial Effects :
Research has shown that certain indole derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus, while showing limited effects on Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity Results
| Compound | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Active |
| Various Indoles | Escherichia coli | >100 | Inactive |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various indole derivatives, confirming their broad range of biological activities. For example:
- A study reported that certain indole-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, including lung and breast cancers, emphasizing their potential as anticancer agents .
- Another investigation highlighted the effectiveness of indole derivatives in inducing apoptosis through the inhibition of anti-apoptotic proteins, showcasing their multifaceted mechanisms of action .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide?
To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies such as factorial design or orthogonal arrays. These approaches systematically vary parameters (e.g., temperature, catalyst loading, reaction time) to identify critical factors affecting yield and purity while minimizing experimental runs . For example, a 2<sup>k</sup> factorial design can efficiently explore interactions between variables. Post-experiment regression analysis helps model relationships between inputs (e.g., reagent stoichiometry) and outputs (e.g., product yield), enabling predictive optimization .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Single-crystal X-ray diffraction is the gold standard for unambiguous confirmation of molecular geometry and crystallinity, as demonstrated for structurally similar sulfonamide derivatives . Complementary methods include:
- NMR spectroscopy (1H/13C) to verify substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- FTIR to confirm functional groups (e.g., carboxamide C=O stretch).
Cross-validation across these techniques ensures robust structural assignment .
Q. How can researchers address low reproducibility in synthesizing this compound?
Implement reaction condition standardization with tight control of moisture, oxygen, and temperature. Use inert atmospheres (e.g., N2 glovebox) for moisture-sensitive steps. Additionally, employ process analytical technology (PAT) like in-situ FTIR or HPLC monitoring to track reaction progress and identify deviations in real time .
Advanced Research Questions
Q. What computational methods are suitable for elucidating the reaction mechanism of this compound’s formation?
Combine density functional theory (DFT) calculations with transition state analysis to map potential energy surfaces and identify intermediates. For example, quantum chemical calculations (e.g., Gaussian, ORCA) can model electron transfer pathways in sulfanyl group incorporation . Pair this with molecular dynamics simulations (e.g., using COMSOL Multiphysics) to explore solvent effects and kinetic barriers . Experimental validation via isotopic labeling or trapping of intermediates is critical to confirm computational predictions .
Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Apply multivariate statistical analysis to decouple confounding variables. For instance, Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outliers . Additionally, standardize assay protocols (e.g., cell line passage number, incubation time) and include positive/negative controls in triplicate to isolate experimental noise .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Adopt continuous flow chemistry to enhance heat/mass transfer and reduce side reactions. Use immobilized chiral catalysts (e.g., silica-supported organocatalysts) for stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy at each scale-up stage .
Q. How can AI-driven tools accelerate the discovery of derivatives with enhanced properties?
Leverage generative adversarial networks (GANs) or autoencoders to design novel analogs based on structure-activity relationships (SAR). Train models on datasets incorporating electronic (e.g., HOMO-LUMO gaps) and steric parameters. Validate predictions with high-throughput experimentation (HTE) platforms .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
